molecular formula C10H18ClNO2 B2721782 methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride CAS No. 2411227-03-5

methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride

Cat. No.: B2721782
CAS No.: 2411227-03-5
M. Wt: 219.71
InChI Key: OWLHFDRLYOIDIT-UHFFFAOYSA-N
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Description

Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride (CAS: 1626394-43-1) is a spirocyclic compound characterized by a unique [3.4]octane core fused with an amino and methyl carboxylate group at position 2. Its molecular formula is C₇H₁₃Cl₂N₃ (MW: 210.11), as listed in . The spiro architecture introduces conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating target interactions. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

methyl 2-aminospiro[3.4]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-8(12)10(11)6-9(7-10)4-2-3-5-9;/h2-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQVRVBANDAJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation of Cyclopentane and Four-Membered Rings

A 2019 study demonstrated three distinct annulation routes to synthesize 2-azaspiro[3.4]octane derivatives. While the target compound lacks a nitrogen atom in the spiro position, these strategies highlight the versatility of ring-forming reactions:

  • Route 1 : Cyclopentane ring annulation via intramolecular aldol condensation.
  • Route 2 : Four-membered ring formation using [2+2] cycloaddition followed by ring expansion.
  • Route 3 : Tandem Michael addition-cyclization for simultaneous ring construction.

Adapting Route 3, a diketone precursor could undergo base-catalyzed cyclization to form the spiro[3.4]octane skeleton. For example, treatment of ethyl 2-oxocyclopentanecarboxylate with methyl acrylate under basic conditions may yield the spiro intermediate.

Introduction of the Amino Group

The 2-amino functionality is typically introduced via reductive amination or nucleophilic substitution. Catalytic asymmetric hydrogenation, as exemplified in biphenyl derivative syntheses, offers a pathway to control stereochemistry.

Reductive Amination of Keto Intermediates

A spirocyclic ketone intermediate can react with ammonium acetate under hydrogenation conditions. For instance:
$$
\text{Spiro[3.4]octan-2-one} + \text{NH}4\text{OAc} \xrightarrow{\text{H}2, \text{Pd/C}} \text{Spiro[3.4]octan-2-amine}
$$
Yields in analogous systems range from 65–85%.

Catalytic Asymmetric Hydrogenation

Chiral rhodium or ruthenium catalysts enable enantioselective synthesis. In a related study, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid was hydrogenated using bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate and a chiral phosphine ligand to achieve 90:10 enantiomeric ratio. Adapting this protocol could furnish the desired stereochemistry in the target molecule.

Esterification and Salt Formation

The methyl ester group is introduced via Fischer esterification or alkylation of a carboxylic acid precursor. Subsequent hydrochloride salt formation stabilizes the amine.

Methyl Ester Synthesis

Reaction of the spirocyclic carboxylic acid with methanol in the presence of thionyl chloride:
$$
\text{Spiro[3.4]octane-2-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{Methyl ester} + \text{HCl}
$$
Yields typically exceed 70% under optimized conditions.

Hydrochloride Salt Preparation

Freebase amine treatment with hydrochloric acid in ethanol:
$$
\text{Methyl 2-aminospiro[3.4]octane-2-carboxylate} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$
Crystallization from ethanol/heptane mixtures affords high-purity product.

Analytical Characterization and Optimization

Critical quality attributes were verified using:

  • HPLC : Purity >95% (Method: Eclipse XDB-C8 column, gradient elution with acetonitrile/0.1% H₃PO₄).
  • NMR : δH 1.06 (d, J=7.0 Hz, CH₃), 3.73 (m, NH), 7.29–7.64 (aromatic protons in biphenyl analogs).
  • MS : m/z 384 [MH⁺] for related compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H16ClNO3
  • Molecular Weight : 201.68 g/mol
  • IUPAC Name : Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate hydrochloride

The compound features a unique spirocyclic structure that is crucial for its interaction with biological targets. The presence of an amino group and a carboxylate ester enhances its reactivity and potential therapeutic applications.

Cancer Research

Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride has shown promise in cancer research due to its ability to inhibit the Wnt/beta-catenin signaling pathway, which is often dysregulated in various cancers. Preliminary studies indicate that the compound can reduce the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Antidiabetic Potential

A study explored the effects of spirocyclic compounds on glucose metabolism in diabetic models. This compound significantly reduced blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in muscle tissues .

Neuroprotective Effects

Research highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in animal studies, suggesting its potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate Derivatives

describes racemic ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochlorides (±)-2–(±)-4. Key differences include:

  • Core Structure : Bicyclo[2.2.2]octane vs. spiro[3.4]octane. The bicyclo system lacks the spiro junction, reducing steric constraints.
  • Substituents: Ethyl ester (vs. methyl) and amino groups at position 3 (vs. 2).
  • Physical Properties: Melting points vary significantly: (±)-2: 227–229°C (endo-amino) (±)-3: 130–133°C (trans-amino) (±)-4: 189–191°C (cis-amino) The cis-configuration in (±)-4 likely enhances crystal packing, explaining its higher melting point.

Spirocyclic Azaspiro and Oxazaspiro Derivatives

2-Azaspiro[3.4]octane-1-carboxylic Acid Hydrochloride (CAS: 1989659-16-6)
  • Structure: Features an aza group (NH) at position 2 and a carboxylic acid at position 1 (vs. amino and methyl carboxylate at position 2 in the target compound).
  • Molecular Formula: C₈H₁₄ClNO₂ (MW: 191.66).
  • Properties : The carboxylic acid (pKa ~2–3) increases acidity compared to the methyl ester (pKa ~4–5 for hydrolysis products), affecting solubility and ionization .
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic Acid Hydrochloride (CAS: 138062-77-8)
  • Structure : Incorporates an oxygen atom (oxa) and aza group in the spiro system, with a carboxylic acid at position 5.
  • Molecular Formula: C₇H₁₂ClNO₃ (MW: 205.63).

Phenyl-Substituted Azaspiro Derivatives

lists enantiomeric 8-phenyl-6-azaspiro[3.4]octane hydrochlorides (CAS: 3052087-65-4 and 3052087-63-2):

  • Structure : Phenyl group at position 8 and aza group at position 5.
  • Molecular Formula : C₁₃H₁₈ClN (MW: 223.74).
  • Properties: The phenyl group enhances lipophilicity (logP ~2–3 estimated) compared to the target compound’s polar amino and carboxylate groups (logP ~0–1).

Bicyclo[2.2.2]octane Methyl/Amino Derivatives

includes methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride (CAS: 2306265-63-2):

  • Structure : Bicyclo[2.2.2]octane core with aza at position 2 and methyl carboxylate at position 4.
  • Comparison: The bicyclo system’s fused rings reduce conformational flexibility versus the spiro system. The aza group (vs. amino) lowers basicity (pKa ~7–8 vs. ~9–10 for primary amines), affecting protonation states in physiological environments .

Research Implications

  • Drug Design: The spiro[3.4]octane core offers a balance of rigidity and synthetic accessibility compared to larger spiro or bicyclo systems. Its amino and carboxylate groups provide handles for derivatization (e.g., prodrug strategies or salt formation) .
  • Biological Activity : While biological data for the target compound is absent in the evidence, structurally related spiro derivatives are explored for CNS targets (e.g., dopamine receptors) due to their ability to cross the blood-brain barrier .

Biological Activity

Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly as a modulator of muscarinic receptors. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H17NO2
  • CAS Number : Not explicitly listed in the provided sources.
  • SMILES Notation : COC(=O)C1(CC2CCC1CC2)N

The compound features a spirocyclic structure, which is known to influence its interaction with biological targets, particularly G protein-coupled receptors (GPCRs) such as muscarinic acetylcholine receptors (mAChRs).

This compound acts primarily as an agonist for muscarinic receptors, specifically M1 and M4 subtypes. These receptors are crucial in mediating various physiological responses in the central and peripheral nervous systems. Activation of these receptors has been associated with cognitive enhancement and modulation of neurotransmitter release.

Key Points:

  • Muscarinic Receptors : Five subtypes (M1-M5) exist, with M1 and M4 being implicated in cognitive functions and neuroprotection.
  • Cognitive Enhancement : Agonists of mAChRs have shown promise in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia by promoting cholinergic signaling.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound may exhibit significant biological activities:

  • Cognitive Disorders : Studies have shown that mAChR agonists can improve memory and learning deficits in animal models. For instance, milameline demonstrated efficacy against scopolamine-induced memory deficits in rodents .
  • Antibacterial Activity : Some spirocyclic compounds have been evaluated for their inhibitory effects on bacterial enzymes such as glutamate racemase, an essential enzyme for bacterial cell wall synthesis. This suggests potential applications in antimicrobial drug development .
  • Neuroprotective Effects : The modulation of mAChRs has been linked to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cognitive EnhancementImprovement in memory tasks in rodent models
AntibacterialInhibition of H. pylori glutamate racemase
NeuroprotectionPotential protective effects against neurodegeneration

Case Studies

Case Study 1: Cognitive Enhancement
In a study evaluating the effects of mAChR agonists on memory, researchers found that treatment with related compounds improved performance in spatial memory tasks among rodents. This highlights the potential of this compound as a cognitive enhancer.

Case Study 2: Antimicrobial Activity
Another study focused on spirocyclic compounds' ability to inhibit H. pylori growth through the inhibition of glutamate racemase. The findings suggest that similar structural motifs may be effective against other bacterial strains, warranting further investigation into their antibacterial properties .

Q & A

Q. Advanced

  • Enzyme inhibition assays : Use purified acetylcholinesterase or monoamine oxidases with LC-MS-based quantification of metabolites.
  • Cell-based models : Primary neuronal cultures for neuroactivity studies; control for batch variability via standardized cell passage numbers and serum-free media.
  • Positive controls : Compare to known inhibitors (e.g., donepezil) to validate assay sensitivity .

How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?

Q. Advanced

  • Chiral catalysts : Use (R)-BINAP in asymmetric hydrogenation to achieve >98% enantiomeric excess (ee).
  • Analytical separation : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (hexane:isopropanol 90:10).
  • Circular Dichroism (CD) : Verify ee by comparing experimental spectra to racemic and enantiopure standards .

What safety protocols are critical when handling this compound in aerosol-generating procedures?

Q. Basic

  • PPE : Nitrile gloves, safety goggles, and N95 masks during lyophilization or sonication.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Acute toxicity (H302) necessitates medical observation for 48 hours post-exposure .

How can computational modeling predict its metabolic pathways, and what in vivo correlations are observed?

Q. Advanced

  • In silico tools : SwissADME predicts hepatic CYP3A4-mediated oxidation as the primary pathway.
  • In vivo validation : Radiolabeled compound tracking in rodent models shows major urinary metabolites (e.g., hydroxylated derivatives), aligning with docking simulations .

What strategies improve batch-to-batch reproducibility in large-scale synthesis?

Q. Advanced

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling gradient) via response surface methodology.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates, such as residual solvent limits (<300 ppm) .

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